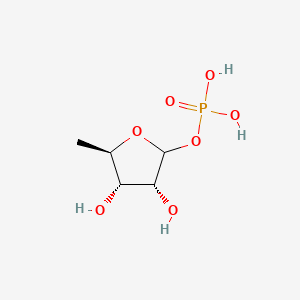

5-Deoxyribose 1-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Deoxyribose 1-phosphate is a derivative of ribose, a five-carbon sugar, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. This compound is a key intermediate in various biochemical pathways, particularly in the metabolism of nucleosides and nucleotides. It plays a crucial role in the salvage pathways of nucleotides, which are essential for DNA and RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Deoxyribose 1-phosphate can be synthesized through enzymatic reactions involving deoxyribose-phosphate aldolase. This enzyme catalyzes the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate to produce this compound . The reaction conditions typically involve a buffered aqueous solution at a neutral pH, with the presence of cofactors such as magnesium ions to stabilize the enzyme activity .

Industrial Production Methods

Industrial production of this compound often employs whole-cell biocatalysts. For instance, bacteria such as Erwinia carotovora can be used to produce this compound from glucose through a series of enzymatic steps. This method is advantageous due to its cost-effectiveness and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

5-Deoxyribose 1-phosphate undergoes several types of chemical reactions, including:

Aldol Reactions: Catalyzed by deoxyribose-phosphate aldolase, leading to the formation of glyceraldehyde-3-phosphate and acetaldehyde.

Phosphorylation: Conversion to 5-deoxyribulose 1-phosphate by specific kinases.

Isomerization: Conversion to 5-deoxyribulose 1-phosphate by isomerases.

Common Reagents and Conditions

Common reagents used in these reactions include acetaldehyde, glyceraldehyde-3-phosphate, and various cofactors such as magnesium ions. The reactions typically occur under mild aqueous conditions at neutral pH .

Major Products

The major products formed from these reactions include glyceraldehyde-3-phosphate, acetaldehyde, and 5-deoxyribulose 1-phosphate .

Scientific Research Applications

5-Deoxyribose 1-phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-deoxyribose 1-phosphate involves its role as an intermediate in various biochemical pathways. It is phosphorylated to 5-deoxyribulose 1-phosphate by specific kinases, which is then further processed by isomerases and aldolases to produce dihydroxyacetone phosphate and acetaldehyde . These products are then utilized in various metabolic pathways, contributing to the synthesis of nucleotides and other essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

5-Deoxyribose: A closely related compound where the phosphate group is absent.

5-Deoxyadenosine: Another related compound that is a byproduct of radical S-adenosylmethionine enzyme reactions.

2-Deoxyribose 5-phosphate: Similar in structure but with a hydroxyl group at the second carbon instead of a hydrogen atom.

Uniqueness

5-Deoxyribose 1-phosphate is unique due to its specific role in the salvage pathways of nucleotides and its involvement in the metabolism of nucleosides. Its ability to undergo various enzymatic reactions makes it a versatile intermediate in biochemical processes .

Biological Activity

5-Deoxyribose 1-phosphate (5dR-1P) is a significant metabolite in various biological pathways, particularly in the salvage and metabolism of nucleotides. This compound is primarily derived from the cleavage of 5-deoxyadenosine (5dAdo), a by-product of radical S-adenosylmethionine (SAM) enzyme reactions. Understanding the biological activity of 5dR-1P is crucial for insights into its role in cellular metabolism, potential toxicity, and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in bacteria and plants. The following sections outline key aspects of its metabolism.

1. Salvage Pathway

The salvage pathway for 5dR-1P involves several enzymatic steps:

- Phosphorylation : 5dR is phosphorylated to form 5dR-1P by the enzyme MTA kinase (MtnK).

- Isomerization : 5dR-1P can be converted into 5-deoxyribulose 1-phosphate (5dRu-1P) via specific isomerases.

- Aldol Cleavage : The aldolase enzymes cleave 5dRu-1P into primary metabolites like acetaldehyde and dihydroxyacetone phosphate (DHAP) .

2. Toxicity and Detoxification

Research indicates that excess levels of 5-deoxyribose can exhibit toxic effects on bacterial growth. For instance, studies on Bacillus thuringiensis show that deletion mutants lacking specific detoxification genes (drdI and drdA) were more susceptible to the toxic effects of 5-deoxyribose than wild-type strains . This suggests a critical role for these genes in detoxifying excess 5-deoxyribose.

Case Studies

Several studies have highlighted the biological significance of 5dR-1P:

Case Study 1: Bacterial Metabolism

In a study examining Bacillus thuringiensis, researchers demonstrated that when supplied with exogenous 5-deoxyribose, intracellular levels of both 5-deoxyribose and its phosphorylated form increased significantly. This study confirmed that the metabolic pathway involving drdI and drdA is crucial for managing intracellular concentrations of these compounds .

Case Study 2: Eukaryotic Cells

In eukaryotic organisms, particularly plants, enzymes such as DEP1 (a class II aldolase) have been shown to exhibit promiscuous activity towards various substrates, including 5-deoxyribulose-1-phosphate. This suggests that plants may utilize similar pathways for metabolizing 5-deoxyribose, indicating a broader evolutionary significance .

Research Findings

Recent research findings emphasize the intricate roles of enzymes involved in the metabolism of 5dR-1P:

| Enzyme | Function | Organism |

|---|---|---|

| MTA phosphorylase | Cleaves 5-deoxyadenosine to release adenine and 5dR | Various bacteria |

| MTA nucleosidase | Converts MTA to adenine and releases 5-deoxyribose | Eukaryotes and bacteria |

| MtnK | Phosphorylates 5-deoxyribose to form 5dR-1P | Eukaryotes |

| DrdK | Phosphorylates 5-deoxyribose in bacteria | Bacillus thuringiensis |

Properties

CAS No. |

86708-78-3 |

|---|---|

Molecular Formula |

C5H11O7P |

Molecular Weight |

214.11 g/mol |

IUPAC Name |

[(3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O7P/c1-2-3(6)4(7)5(11-2)12-13(8,9)10/h2-7H,1H3,(H2,8,9,10)/t2-,3-,4-,5?/m1/s1 |

InChI Key |

XXQFKXPJJNBLSU-SOOFDHNKSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O |

Canonical SMILES |

CC1C(C(C(O1)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.